molecular formula C26H42O3 B117785 1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol CAS No. 144699-06-9

1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol

Cat. No. B117785
M. Wt: 402.6 g/mol
InChI Key: PSOPCTKNOIODDD-GTBJOIOPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol is a synthetic analog of vitamin D3 that has been developed for scientific research purposes. This compound has been shown to have unique biochemical and physiological effects that make it useful for studying the mechanisms of action of vitamin D3 and related compounds.

Mechanism Of Action

1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol acts by binding to the vitamin D receptor (VDR) in cells, which leads to the activation of various genes involved in calcium and phosphate metabolism, immune function, and other processes. This compound has been shown to have a higher affinity for the VDR than vitamin D3 itself, which may contribute to its unique effects.

Biochemical And Physiological Effects

1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol has been shown to have a range of biochemical and physiological effects, including the regulation of calcium and phosphate metabolism, the modulation of immune function, and the promotion of cell differentiation and proliferation. This compound has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol in lab experiments is its unique biochemical and physiological effects, which make it useful for studying the mechanisms of action of vitamin D3 and related compounds. However, one limitation is that this compound is relatively expensive and difficult to synthesize, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research involving 1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol. One area of interest is the development of new analogs with even greater affinity for the VDR and other unique properties. Another area of interest is the use of this compound in clinical trials to investigate its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential interactions with other compounds and biological processes.

Synthesis Methods

The synthesis of 1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol involves several steps, including the conversion of vitamin D3 to a key intermediate, followed by the addition of a norbornene group to the C-19 position. This intermediate is then subjected to a series of chemical reactions to produce the final product.

Scientific Research Applications

1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol has been used extensively in scientific research to study the mechanisms of action of vitamin D3 and related compounds. This compound has been shown to have unique properties that make it useful for studying the effects of vitamin D3 on various biological processes.

properties

CAS RN

144699-06-9

Product Name

1alpha,25-dihydroxy-19-norprevitamin D3/1alpha,25-dihydroxy-19-norprecholecalciferol

Molecular Formula

C26H42O3

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]cyclohex-4-ene-1,3-diol

InChI

InChI=1S/C26H42O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h8-10,15,18,21-24,27-29H,5-7,11-14,16-17H2,1-4H3/b10-9-/t18-,21-,22-,23-,24+,26-/m1/s1

InChI Key

PSOPCTKNOIODDD-GTBJOIOPSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC=C2/C=C\C3=C[C@H](C[C@@H](C3)O)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC=C2C=CC3=CC(CC(C3)O)O)C

synonyms

1,25-dihydroxy-19-norprevitamin D3
1alpha,25-(OH)2-19-nor-previtamin D3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.